1-Chloro-4-nitro-2,5-bis(trifluoromethyl)benzene
Overview
Description
1-Chloro-4-nitro-2,5-bis(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H2ClF6NO2 and a molecular weight of 293.55 g/mol . This compound is characterized by the presence of chlorine, nitro, and trifluoromethyl groups attached to a benzene ring, making it a highly fluorinated aromatic compound. It is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
The synthesis of 1-Chloro-4-nitro-2,5-bis(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the nitration of 1-chloro-2,5-bis(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Chloro-4-nitro-2,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.
Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and palladium catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
1-Chloro-4-nitro-2,5-bis(trifluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-4-nitro-2,5-bis(trifluoromethyl)benzene and its derivatives involves interactions with specific molecular targets. For instance, the nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components . The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting membrane-associated proteins and pathways .
Comparison with Similar Compounds
1-Chloro-4-nitro-2,5-bis(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Chloro-4-nitro-2-(trifluoromethyl)benzene: This compound has one less trifluoromethyl group, resulting in different chemical and physical properties.
4-Chloro-1-nitro-2-(trifluoromethyl)benzene: Similar to the previous compound but with the nitro and chlorine groups in different positions, affecting its reactivity and applications.
4-Chlorobenzotrifluoride: Lacks the nitro group, making it less reactive in certain chemical reactions but still valuable as an industrial solvent and intermediate.
Properties
IUPAC Name |
1-chloro-4-nitro-2,5-bis(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF6NO2/c9-5-1-4(8(13,14)15)6(16(17)18)2-3(5)7(10,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHICYKUYUSBTQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])C(F)(F)F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF6NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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